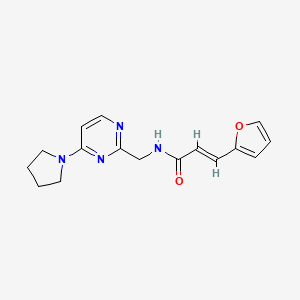

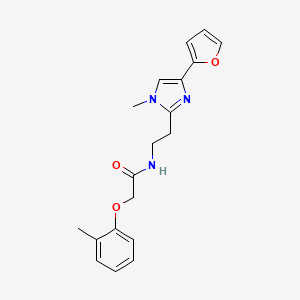

(E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Aggregation and Selective Sensing

Pyrrole and furan-based pyridine/pyridinium bisamides have been designed and synthesized, exploring their applications as supramolecular gelators for cation binding and selective sensing. These compounds demonstrate significant potential in distinguishing thiol-based amino acids and D-glucose from D-mannose, as well as encapsulating and releasing drugs like curcumin (Panja, Ghosh, & Ghosh, 2018).

Biological Activity and Plant Growth Stimulation

Research into pyrrolidin-1-yl pyrimidin derivatives, including those containing a furan ring, has revealed pronounced plant growth-stimulating effects. These findings open up new avenues for agricultural applications and highlight the compound's potential in enhancing crop yield (Pivazyan et al., 2019).

Synthetic Applications and Amplification of Antibiotics

Studies have shown the utility of furan and pyrrole derivatives in synthesizing various heterocyclic compounds. These derivatives have been used to amplify the effects of antibiotics like phleomycin against bacterial strains, demonstrating their potential in medicinal chemistry and drug development (Brown & Cowden, 1982).

Enantioselective Synthesis

The enantioselective synthesis of compounds from furan derivatives, using marine and terrestrial fungi, highlights the green chemistry approaches in producing biologically active molecules. This research underlines the importance of sustainable methods in chemical synthesis (Jimenez et al., 2019).

Antiprotozoal Agents

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan derivatives, have shown strong DNA affinities and effective antiprotozoal activities. Such compounds offer promising leads for the development of new treatments against protozoal infections (Ismail et al., 2004).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(6-5-13-4-3-11-22-13)18-12-14-17-8-7-15(19-14)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQMKGEUDQOAR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)

![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)